Alanine, 3-amino-, hydrobromide
Description
Historical Evolution of Research on 3-Aminoalanine Derivatives
Research into 3-aminoalanine, also known as 2,3-diaminopropionic acid (DAP), and its derivatives has a rich history rooted in both synthetic organic chemistry and the study of natural products. Early synthetic efforts focused on establishing reliable methods for its preparation, a non-proteinogenic amino acid characterized by the presence of two amino groups.
Key synthetic milestones include the use of classical reactions such as the Hofmann rearrangement of protected asparagine and the Curtius rearrangement. acs.org These methods provided access to orthogonally protected derivatives of L-2,3-diaminopropionic acid, crucial for its incorporation into peptides and other complex molecules. mdpi.com For instance, an efficient synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid starting from commercially available N(α)-Boc-Asp(OBn)-OH has been reported, employing a Curtius rearrangement to introduce the β-nitrogen. acs.org
The biosynthesis of 2,3-diaminopropionate has also been elucidated. It can be formed through the amination of serine, a reaction mediated by pyridoxal (B1214274) phosphate (B84403) (PLP). wikipedia.org In some organisms, such as Staphylococcus aureus, a specific biosynthetic pathway involving the enzymes SbnA and SbnB is responsible for the production of L-2,3-diaminopropionic acid, which serves as a precursor to antibiotics and siderophores. nih.gov
The discovery of 2,3-diaminopropionic acid in natural sources, including certain secondary metabolites like zwittermicin A and tuberactinomycin, further spurred research into its biological roles and potential applications. wikipedia.org More recently, the prebiotically plausible synthesis of diaminopropionic acid through the modification of peptide nitriles has been demonstrated, suggesting its potential role in the early stages of evolution. acs.org This historical journey, from fundamental synthesis to its identification in natural systems and prebiotic chemistry, highlights the enduring scientific interest in 3-aminoalanine and its derivatives.
Contemporary Significance of Hydrobromide Salts in Amino Acid Chemistry
The use of hydrobromide salts in amino acid chemistry is a well-established practice with significant contemporary relevance, particularly in areas of purification, stabilization, and synthesis. The formation of a salt, such as Alanine (B10760859), 3-amino-, hydrobromide, can profoundly influence the physicochemical properties of the parent amino acid.
One of the primary advantages of forming hydrobromide salts is the enhanced crystallinity and stability of the amino acid. The salt formation introduces strong ionic interactions which can facilitate the formation of a well-ordered crystal lattice. This is particularly beneficial for purification, as crystallization is a powerful technique for isolating and purifying amino acids and their derivatives. The process of dissolving amino acid halide salts can lead to the spontaneous crystallization of the corresponding amino acid, a phenomenon that is leveraged in various purification protocols. nih.gov Studies have also demonstrated that the presence of bromide salts, like sodium bromide and potassium bromide, can affect the solubility of amino acids in aqueous solutions. figshare.com
In the context of peptide synthesis, hydrobromide salts play a crucial role as intermediates. Amino acids are often deprotected using strong acids like hydrobromic acid (HBr) in acetic acid. creative-peptides.com This process removes protecting groups from the amino terminus, yielding the amino acid hydrobromide salt, which is then used in the subsequent coupling step. The use of HBr is compatible with certain protecting group strategies and is a key step in the stepwise assembly of peptide chains. peptide.com For example, the Z (benzyloxycarbonyl) protecting group can be removed by HBr in acetic acid. creative-peptides.com
Furthermore, the hydrobromide salt form can enhance the water solubility and stability of amino acid esters, which have been investigated for their antimicrobial properties. pastic.gov.pk The increased stability and defined stoichiometry of hydrobromide salts make them reliable starting materials and intermediates in a wide range of chemical transformations.
Overview of Interdisciplinary Research Domains and Applications
"Alanine, 3-amino-, hydrobromide" and its parent compound, 3-aminoalanine, are valuable tools in several interdisciplinary research domains, including peptide synthesis, medicinal chemistry, and drug discovery.
In the field of peptide synthesis , the incorporation of 2,3-diaminopropionic acid (Dap) into peptides allows for the creation of synthetic peptides with unique properties. For instance, Dap-containing peptides can exhibit pH-sensitive behavior due to the pKa of the β-amino group, making them useful as vectors for nucleic acid delivery that can respond to the acidic environment of endosomes. nih.gov The ability to introduce additional positive charges into a peptide backbone by incorporating Dap has been explored to modify the biophysical properties of synthetic channel-forming peptides. researchgate.net
In medicinal chemistry and drug discovery , 3-aminoalanine serves as a versatile building block for the synthesis of various bioactive molecules. It is a precursor for certain antibiotics and the siderophore staphyloferrin B, a key molecule for iron acquisition in Staphylococcus aureus. nih.govmedchemexpress.com This makes the biosynthetic pathway of 3-aminoalanine a potential target for the development of new antibacterial agents. Furthermore, peptides containing N-terminal 2,3-diaminopropionic acid have been shown to be effective scavengers of methylglyoxal, a reactive dicarbonyl species implicated in the formation of advanced glycation endproducts (AGEs), which are associated with various diseases. nih.gov The ability of 2,3-diaminopropionic acid to inhibit polyphenol oxidase also points to its potential applications in preventing enzymatic browning in food science. medchemexpress.com
The unique structural features of diamino acids like 3-aminoalanine also make them interesting for probing protein structure and function. acs.org The ability to introduce a reactive amino group on the side chain allows for specific modifications and the study of protein interactions.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
79556-90-4 |
|---|---|
Molecular Formula |
C3H9BrN2O2 |
Molecular Weight |
185.02 g/mol |
IUPAC Name |
(2S)-2,3-diaminopropanoic acid;hydrobromide |
InChI |
InChI=1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1 |
InChI Key |
IZNPALADKWAZMW-DKWTVANSSA-N |
SMILES |
C(C(C(=O)O)N)N.Br |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N.Br |
Canonical SMILES |
C(C(C(=O)O)N)N.Br |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective and Enantioselective Synthesis of Alanine (B10760859), 3-amino-, hydrobromide and its Stereoisomers
The development of synthetic routes that afford specific stereoisomers of 3-aminoalanine is crucial for its application in various fields, including the synthesis of biologically active peptides and peptidomimetics.
Hell-Volhard-Zelinskii Reaction Derivatives for α-Amination
The Hell-Volhard-Zelinskii (HVZ) reaction is a classical method for the α-halogenation of carboxylic acids, which can then be converted to α-amino acids via nucleophilic substitution with an amine source. alfa-chemistry.comnrochemistry.commasterorganicchemistry.com While direct application to unprotected 3-aminopropionic acid would be complicated by the presence of the β-amino group, a protected derivative could serve as a viable starting material.
The general mechanism involves the in situ formation of an acyl halide, which then enolizes. This enol subsequently undergoes halogenation at the α-position. wikipedia.org The resulting α-halo acid can then be subjected to ammonolysis to introduce the α-amino group. wikipedia.org For the synthesis of 3-aminoalanine, this would conceptually involve the α-bromination of a β-amino-protected propionic acid, followed by amination. However, the harsh conditions of the HVZ reaction, often requiring high temperatures and prolonged reaction times, may pose challenges for substrates with sensitive functional groups. alfa-chemistry.comnrochemistry.com
A plausible synthetic sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Protection of β-amino group | e.g., Boc anhydride, base | N-β-Boc-β-alanine |
| 2 | α-Bromination (HVZ) | Br₂, PBr₃ (catalytic) | α-Bromo-N-β-Boc-β-alanine |
| 3 | α-Amination | NH₃ (excess) | N-β-Boc-2,3-diaminopropionic acid |
| 4 | Deprotection and salt formation | HBr | Alanine, 3-amino-, hydrobromide |
Amidomalonate Synthesis Strategies for β-Amino Acids
The amidomalonate synthesis is a versatile method for the preparation of α-amino acids, representing a modification of the malonic ester synthesis. pressbooks.pubyoutube.comlibretexts.org This pathway commences with the alkylation of a diethyl acetamidomalonate with a suitable alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid. libretexts.org
For the synthesis of a β-amino acid derivative like 3-aminoalanine, a modified approach would be necessary. One potential strategy involves using a starting material that already contains the β-amino functionality in a protected form. For instance, an N-protected 2-bromoethylamine derivative could be used to alkylate the amidomalonate.
A representative reaction scheme is as follows:
| Reactant 1 | Reactant 2 | Base/Solvent | Intermediate | Final Product (after hydrolysis and decarboxylation) |
| Diethyl acetamidomalonate | N-Boc-2-bromoethylamine | NaOEt/EtOH | Alkylated amidomalonate | N-β-Boc-2,3-diaminopropionic acid |
Subsequent deprotection with hydrobromic acid would yield the target compound.
Reductive Amination Approaches to Amino Acid Scaffolds
Reductive amination is a powerful and widely utilized method for the formation of C-N bonds and is particularly effective for the synthesis of amines from carbonyl compounds. wikipedia.orgchemistrysteps.com In the context of 3-aminoalanine synthesis, this approach can be employed by starting from a precursor containing a ketone or aldehyde functionality. A synthetic strategy starting from d-serine has been reported for the preparation of orthogonally protected L-2,3-diaminopropanoic acid methyl esters. nih.gov This method involves the conversion of Nα-Fmoc-O-tert-butyl-d-serine into an aldehyde, which then undergoes reductive amination with primary amines or sulfonamides, assisted by a Lewis acid such as titanium(IV) isopropoxide. nih.gov The chirality of the starting d-serine is preserved throughout the synthesis. nih.gov
The general steps of this process can be summarized as:
| Starting Material | Key Intermediate | Aminating Agent | Reducing Agent/Catalyst | Product |
| Nα-Fmoc-O-tert-butyl-d-serine | Nα-Fmoc-O-tert-butyl-d-serinal | Primary amine or sulfonamide | NaBH₄ / Ti(OiPr)₄ | Protected 2,3-diaminopropanol |
The resulting 2,3-diaminopropanol can then be oxidized to the corresponding carboxylic acid to complete the synthesis of the protected 3-aminoalanine. nih.gov
Common reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaHB(OAc)₃), each with its own advantages in terms of reactivity and substrate compatibility. commonorganicchemistry.com
Asymmetric Catalysis in 3-Aminoalanine Synthesis
The enantioselective synthesis of 3-aminoalanine can be achieved through various asymmetric catalytic methods, with catalytic hydrogenation being a prominent approach. The Rh-DuPhos-catalyzed asymmetric hydrogenation of α,β-diamidoacrylates has been shown to be a highly efficient and enantioselective route to chiral α,β-diaminopropanoic acid derivatives. nih.govacs.org This method allows for the formation of the desired stereoisomer with high enantiomeric excess. The electronic and steric properties of the N-acyl groups can influence the yield of the hydrogenation. nih.gov
| Substrate | Catalyst | Enantiomeric Excess (ee) |
| Methyl α-N-benzoyl-β-N-acetyl-diaminopropenoate | Rh-DuPhos | High |
The development of chiral ligands is central to the success of asymmetric catalysis. wikipedia.org While early work focused on C₂-symmetric ligands, more recent research has explored nonsymmetrical ligands that have shown superior performance in various metal-catalyzed reactions. wikipedia.org
Novel Protecting Group Chemistries and Orthogonal Deprotection Strategies
The synthesis of polyfunctional molecules like 3-aminoalanine necessitates the use of protecting groups to mask reactive sites and prevent unwanted side reactions. biosynth.comspringernature.compeptide.com The concept of orthogonality is crucial, allowing for the selective removal of one protecting group in the presence of others under distinct reaction conditions. nih.govub.edu
An efficient synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid has been reported, starting from commercially available N(α)-Boc-Asp(OBn)-OH and utilizing a Curtius rearrangement. acs.org This demonstrates an orthogonal protection scheme where the Cbz group can be removed by hydrogenolysis while the Boc groups are stable under these conditions.
A study on the synthesis of orthogonally protected L-2,3-diaminopropanoic acid methyl esters paired the base-labile Fmoc group with the acid-labile Boc group or the p-toluenesulfonyl (Ts) group. nih.gov This allows for selective deprotection of either the α- or β-amino group.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to |
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Fmoc, Cbz |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | Boc, Cbz |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc |
| p-Toluenesulfonyl | Ts | Reductive conditions | Fmoc, Boc |
Microwave irradiation has been shown to accelerate deprotection steps in some cases, offering a potential avenue for more efficient synthesis. cem.com
Green Chemistry Principles in 3-Aminoalanine Hydrobromide Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. unife.it Key principles include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. mdpi.comunibo.it
In the context of 3-aminoalanine hydrobromide synthesis, several aspects can be considered to enhance its "greenness":
Solvent Selection: The use of greener solvents, such as water or ethanol, in place of hazardous solvents like dichloromethane or dimethylformamide, is a primary consideration. unife.it
Catalysis: The use of catalytic methods, particularly asymmetric catalysis, is inherently greener than stoichiometric approaches as it reduces waste and increases efficiency. wikipedia.org Catalytic hydrogenation, for example, uses hydrogen as a clean reagent.
Atom Economy: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are preferred.
Renewable Starting Materials: Utilizing renewable resources, such as amino acids derived from fermentation, as starting materials can improve the sustainability of the synthesis. The synthesis of 2,3-diaminopropanols from d-serine is an example of this approach. nih.gov
One measure of the environmental impact of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. unibo.it Efforts in peptide synthesis have focused on reducing PMI by developing one-pot procedures and minimizing work-ups and purifications. unibo.it
Reaction Kinetics and Mechanistic Pathways of Derivatization
The derivatization of this compound can proceed through various reaction pathways, influenced by factors such as the nature of the reagents, solvent, temperature, and pH. The kinetics of these reactions provide valuable insights into the underlying mechanisms, enabling the optimization of reaction conditions to achieve desired products with high selectivity and yield.
Oxidation Reactions Catalyzed by Halide Ions
While specific studies on the halide-catalyzed oxidation of 3-amino-alanine (B10759962) hydrobromide are not extensively documented, the oxidation of the parent amino acid, alanine, by agents like Oxone® in the presence of bromide ions offers a relevant model. In such reactions, the bromide ion is first oxidized to bromine, which then acts as the active oxidizing species. The proposed mechanism involves an electrophilic attack of bromine on the carboxylate anion of the amino acid, leading to the formation of an intermediate complex in a rapid pre-equilibrium step. This complex subsequently decomposes in a slower, rate-determining step.
A key mechanistic feature in acidic solutions is the protonation state of the amino groups. With the amino groups being protonated, the formation of a bromamine-type intermediate is considered less probable. Therefore, the electrophilic attack of Br₂ on the carboxylate anion is the more likely pathway.
Table 1: Proposed Mechanistic Steps in Halide-Catalyzed Oxidation of Alanine
| Step | Reaction | Description |
| 1 | HSO₅⁻ + Br⁻ → HSO₄⁻ + HOBr | Slow oxidation of bromide to hypobromous acid. |
| 2 | HOBr + H⁺ + Br⁻ → Br₂ + H₂O | Fast formation of bromine. |
| 3 | R-CH(NH₃⁺)-COO⁻ + Br₂ ⇌ [Complex] | Fast equilibrium formation of an intermediate complex. |
| 4 | [Complex] → Products | Slow decomposition of the complex. |
This table is based on the general mechanism for the oxidation of amino acids and serves as a model for 3-amino-alanine hydrobromide in the absence of specific studies.
Protonation Equilibria and pH Effects on Reactivity
The reactivity of this compound is profoundly influenced by the pH of the reaction medium, which dictates the protonation state of its amino and carboxyl groups. Like other amino acids, it exists in different ionic forms depending on the pH. In strongly acidic solutions, both amino groups and the carboxyl group are protonated. As the pH increases, the carboxyl group deprotonates first, followed by the deprotonation of the α-amino and β-amino groups. The specific pKa values for 3-amino-alanine are crucial for understanding its reactivity profile. For instance, the nucleophilicity of the amino groups is significantly enhanced upon deprotonation, making them more reactive towards electrophiles.
Table 2: Predominant Ionic Forms of 3-Amino-Alanine at Different pH Ranges
| pH Range | Predominant Species | Structure | Net Charge |
| < pKa₁ | Cationic | H₃N⁺-CH₂-CH(NH₃⁺)-COOH | +2 |
| pKa₁ < pH < pKa₂ | Zwitterionic/Cationic | H₃N⁺-CH₂-CH(NH₃⁺)-COO⁻ | +1 |
| pKa₂ < pH < pKa₃ | Zwitterionic/Neutral | H₂N-CH₂-CH(NH₃⁺)-COO⁻ | 0 |
| > pKa₃ | Anionic | H₂N-CH₂-CH(NH₂)-COO⁻ | -1 |
Isomerization and Rearrangement Mechanisms
Isomerization and rearrangement reactions represent another facet of the chemical transformations of this compound and its derivatives. These reactions can lead to the formation of constitutional isomers or stereoisomers, potentially altering the biological activity and physicochemical properties of the molecule.
One common type of isomerization in amino acids is epimerization at the α-carbon, which involves the inversion of stereochemistry from the L- to the D-configuration or vice versa. This process can be influenced by factors such as pH, temperature, and the presence of catalysts. While less common for free amino acids under physiological conditions, derivatization can sometimes increase the susceptibility to racemization.
Rearrangement reactions can involve the migration of functional groups. For instance, under certain conditions, derivatives of β-amino acids can undergo rearrangements. A notable example in peptide chemistry is the rearrangement involving aspartic acid residues, where the side-chain carboxyl group can attack the peptide backbone to form a succinimide intermediate. This can then hydrolyze to form either the original aspartyl peptide or an isoaspartyl peptide, where the peptide bond involves the β-carboxyl group. While 3-amino-alanine does not have a side-chain carboxyl group, analogous intramolecular reactions involving its amino groups in derivatized forms could be envisaged, leading to cyclic structures or other rearranged products.
Table 3: Potential Isomerization and Rearrangement Pathways for 3-Amino-Alanine Derivatives
| Reaction Type | Description | Potential Outcome |
| Epimerization | Inversion of the stereocenter at the α-carbon. | Formation of D-3-amino-alanine derivatives from L-3-amino-alanine derivatives. |
| Intramolecular Cyclization | Nucleophilic attack of one amino group on an electrophilic center within the same molecule. | Formation of cyclic derivatives, such as piperidinones or other heterocyclic systems. |
| Backbone Rearrangement (in peptides) | In peptides containing 3-amino-alanine, rearrangement of the peptide backbone could potentially occur under specific conditions. | Altered peptide connectivity and structure. |
This table outlines plausible, but not experimentally confirmed, isomerization and rearrangement pathways for derivatives of 3-amino-alanine hydrobromide based on general principles of amino acid and peptide chemistry.
High Resolution Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For Alanine (B10760859), 3-amino-, hydrobromide, various NMR methods are instrumental in confirming its covalent structure and understanding its conformational preferences in solution and the solid state.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for elucidating the connectivity and spatial relationships between atoms. While specific 2D NMR data for 3-aminoalanine hydrobromide is not widely available in the public domain, the application of standard 2D NMR techniques would proceed as follows:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, typically over two to three bonds. For 3-aminoalanine hydrobromide, COSY spectra would show correlations between the proton on the alpha-carbon and the protons on the beta-carbon, confirming the alanine backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC spectrum would allow for the direct assignment of the carbon signals for the alpha- and beta-carbons based on the assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. NOESY data can be used to determine the preferred conformation of the molecule in solution by identifying which protons are close to each other in space.
While detailed experimental spectra for the target compound are not presented here, the Biological Magnetic Resonance Bank (BMRB) contains extensive NMR data for the related compound beta-alanine, including 1D ¹H and ¹³C spectra, as well as 2D experiments like TOCSY, which is similar to COSY in revealing proton-proton coupling networks. bmrb.iobmrb.io
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid, non-crystalline (amorphous) or crystalline states. For Alanine, 3-amino-, hydrobromide, ssNMR can be used to study the effects of crystal packing on the molecular conformation. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solids.
Studies on other amino acids, such as L-alanine, have demonstrated the power of ssNMR in determining the conformation and dynamics of molecules in the solid state. nih.gov For instance, ¹⁴N ssNMR has been used to differentiate polymorphs of amino acids by probing the local environment of the nitrogen atoms. nih.gov Such studies on 3-aminoalanine hydrobromide would provide insights into the hydrogen bonding network and the conformation of the amino groups in the crystal lattice.
Nuclear Quadrupole Resonance (NQR) spectroscopy is a technique that can be used to study quadrupolar nuclei (those with a nuclear spin I ≥ 1), such as ¹⁴N and the bromine isotopes ⁷⁹Br and ⁸¹Br, which are present in 3-aminoalanine hydrobromide. NQR is particularly sensitive to the local electronic environment of the nucleus and can provide information about chemical bonding and molecular structure in the solid state. nih.gov
The ¹⁴N NQR spectrum would be sensitive to the conformation of the two amino groups and their involvement in hydrogen bonding. rsc.orgcapes.gov.br Similarly, the ⁷⁹Br and ⁸¹Br NQR frequencies would be influenced by the nature of the ionic interaction between the bromide anion and the protonated amino groups. While specific NQR data for 3-aminoalanine hydrobromide is not available, studies on related nitrogen-containing compounds demonstrate the utility of this technique in probing the electronic structure around the nitrogen atoms. umn.edu
Mass Spectrometry for Molecular Structure and Impurity Profiling
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule with high accuracy.
Furthermore, MS coupled with a separation technique like liquid chromatography (LC-MS) is a powerful tool for impurity profiling. nih.govnih.gov This involves the identification and quantification of any related substances, such as starting materials, byproducts of synthesis, or degradation products. For an amino acid derivative like 3-aminoalanine hydrobromide, potential impurities could include the unbrominated starting material, over-brominated products, or diastereomers. The development of a systematic procedure for the determination of purity values of amino acid reference materials often involves the use of LC-MS for the quantification of related structure impurities. nih.gov A study on the molecular structure of β-alanine showed its resistance to degradation by gamma radiation, as determined by HPLC and mass spectrometry. nih.gov
X-ray Crystallography and Single Crystal Diffraction for Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A study by P. Praveen Kumar reported the growth of good quality single crystals of L-alanine hydrobromide (LAlHBr) using a slow solvent evaporation technique. researchgate.net Single-crystal X-ray diffraction analysis confirmed the crystalline nature of the material and provided the following crystallographic data: researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.772 |
| b (Å) | 6.058 |
| c (Å) | 12.365 |
| Volume (ų) | 428.62 |
This data provides the fundamental unit cell dimensions and the symmetry of the crystal lattice, which are essential for building a complete three-dimensional model of how the 3-aminoalanine hydrobromide molecules are arranged in the solid state. The non-centrosymmetric space group P2₁2₁2₁ is common for chiral molecules like L-alanine derivatives.
Chiroptical Spectroscopy for Absolute Stereochemistry (e.g., Circular Dichroism)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration of chiral centers and to study conformational changes.
For this compound, which contains a chiral center at the alpha-carbon, CD spectroscopy would be expected to show a characteristic spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are related to the electronic transitions of the chromophores in the molecule, such as the carbonyl group of the carboxylic acid, and their spatial arrangement relative to the chiral center. Studies on other amino acids have shown that they exhibit unique CD patterns that can be dependent on their concentration. nih.gov The CD spectra of β-amino acids and their derivatives are also used to characterize their secondary structures, such as β-turns. nih.govnih.gov While a specific CD spectrum for 3-aminoalanine hydrobromide is not provided here, this technique remains a crucial tool for confirming its absolute stereochemistry and studying its solution-state conformation.
Spectroscopic Probes for Intermolecular Interactions
Spectroscopic analysis is fundamental to elucidating the complex network of intermolecular interactions that define the solid-state architecture of amino acid salts like 3-amino-alanine (B10759962) hydrobromide. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy offer detailed insights into the specific bonds and spatial arrangements of the molecules within the crystal lattice.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy is a powerful tool for identifying the functional groups involved in hydrogen bonding. In amino acids, the ammonium (B1175870) (-NH3+) and carboxylate (-COO⁻) groups are primary sites for these interactions. The frequencies of the N-H and O-H stretching vibrations are particularly sensitive to their involvement in hydrogen bonds; a shift to a lower wavenumber (red shift) and band broadening are characteristic indicators of hydrogen bond formation. nih.gov
For 3-amino-alanine hydrobromide, one would expect to observe strong N-H···Br⁻ interactions, in addition to the N-H···O hydrogen bonds that form a "head-to-tail" chain arrangement typical of many amino acids. sciencepublishinggroup.com Studies on similar molecules, such as α-alanine, have used Raman spectroscopy to analyze the aggregation of molecules through hydrogen bonds, noting significant shifts in the OH vibration bands upon the formation of dimers and other aggregates. sciencepublishinggroup.com
Temperature-dependent Raman spectroscopy has also proven effective in studying the dynamics of hydrogen-bonding networks. In crystalline D-alanine, for example, low-temperature Raman studies revealed the appearance of new bands and the splitting of existing modes, suggesting a reorientation of the NH3+ group and modifications to the N-H···O hydrogen bonds. researchgate.netnih.gov Such a technique would be invaluable for understanding the structural stability and potential phase transitions of 3-amino-alanine hydrobromide.
Table 1: Representative Vibrational Modes in Amino Acids and Their Relation to Hydrogen Bonding This table is based on data from related amino acid studies and illustrates the principles of spectroscopic analysis for intermolecular interactions.
| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation |
| Raman/FTIR | N-H Stretch (in NH3+) | 3000 - 3200 | Involved in N-H···O and N-H···Br hydrogen bonds. |
| Raman/FTIR | O-H Stretch (in COOH) | 2500 - 3300 | Broad band indicative of strong O-H···O hydrogen bonds. |
| Raman | τ(NH3+) Torsion | 400 - 500 | Sensitive to the local environment and hydrogen bond dynamics. researchgate.net |
| Raman | Lattice Modes | < 200 | Collective vibrations of molecules in the crystal, highly sensitive to packing and intermolecular forces. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). The chemical shift of a nucleus is highly dependent on the surrounding electron density, which is directly influenced by hydrogen bonding.
In the ¹H NMR spectrum, protons acting as donors in strong hydrogen bonds are deshielded and resonate at a higher frequency (downfield shift). For 3-amino-alanine hydrobromide, the protons of the two ammonium groups (-NH3+) would be expected to show distinct chemical shifts depending on their specific involvement in N-H···Br⁻ and N-H···O bonds. Solution-state FTIR studies on the hydration of amino acids have shown that they form stronger hydrogen bonds with surrounding water molecules than those found in pure water, an effect that would also be observable by NMR. nih.gov While specific experimental data for 3-amino-alanine hydrobromide is not widely published, data for L-alanine in an aqueous solution provides reference points for the chemical shifts of the α-proton and β-protons. hmdb.ca
Table 2: Illustrative ¹H NMR Chemical Shifts for Alanine in Solution This data is for L-alanine in D₂O and serves as a reference for the types of signals expected. hmdb.ca
| Proton | Typical Chemical Shift (ppm) | Coupling |
| α-H | ~3.78 | Quartet |
| β-CH₃ | ~1.47 | Doublet |
By combining these spectroscopic methods, a comprehensive model of the intermolecular interactions within the 3-amino-alanine hydrobromide crystal can be constructed. The vibrational spectra identify the participating functional groups and the nature of the hydrogen bonds, while NMR provides atomic-level detail on the local environment of each part of the molecule.
Derivatization and Analog Synthesis for Functional Exploration
Synthesis of Peptidomimetics and Conformationally Constrained Peptides
The incorporation of Alanine (B10760859), 3-amino-, hydrobromide and its analogs into peptide chains is a key strategy for developing peptidomimetics and conformationally constrained peptides. These modified peptides often exhibit enhanced stability, receptor selectivity, and bioavailability compared to their natural counterparts.
The inherent flexibility of natural peptides can be a significant drawback, leading to reduced binding affinity and metabolic instability. nih.gov By introducing conformational constraints, the peptide's structure can be locked into a bioactive conformation, which can lead to improved therapeutic properties. nih.govnih.gov The synthesis of such peptides often involves solid-phase techniques, which have been highly optimized to allow for the efficient and high-throughput production of these complex molecules. nih.gov
One approach involves the introduction of β-amino acids, such as derivatives of 3-aminoalanine, into the peptide backbone. For instance, morphiceptin, a selective mu opioid receptor ligand, has been modified with β²- and β³-amino acids to create analogs with mixed opioid receptor affinity profiles and enhanced enzymatic stability. nih.gov The resulting peptidomimetics can exhibit potent biological activity and may serve as lead compounds for the development of new therapeutics, such as peripherally restricted drugs for gastrointestinal disorders. nih.gov
The use of conformationally constrained heterocyclic amino acids, like 3-aminothiophenecarboxylic acid, can induce specific secondary structures, such as helical folds, in peptides. rsc.org These structures are stabilized by intramolecular hydrogen bonding and the conformational restrictions imposed by the incorporated amino acid. rsc.org
Incorporation of 3-Aminoalanine Moieties into Bioconjugates and Chemical Probes
The unique reactivity of the amino groups in 3-aminoalanine makes it an excellent candidate for incorporation into bioconjugates and chemical probes. These tools are essential for studying biological processes in real-time within living systems. burleylabs.co.ukbiosyn.com
A prominent application of 3-aminoalanine derivatives is in the field of click chemistry, a set of bioorthogonal reactions that are highly efficient and specific. sigmaaldrich.com Azide-derivatized amino acids, such as 3-azido-D-alanine and 3-azido-L-alanine, are particularly useful reagents. jenabioscience.comjenabioscience.com These compounds can be readily incorporated into peptides and other biomolecules. peptide.com
The azide (B81097) group can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups, respectively. jenabioscience.commedchemexpress.com This allows for the specific and efficient labeling of biomolecules with reporter tags, such as fluorophores or affinity labels, for applications in protein profiling, cell proliferation monitoring, and imaging. biosyn.commedchemexpress.com
The following table provides examples of azide-derivatized amino acids used in click chemistry:
| Compound Name | Structure | Application |
| 3-Azido-D-alanine HCl | (R)-2-Amino-3-azidopropanoic acid hydrochloride | Click Chemistry Reagent jenabioscience.comjenabioscience.com |
| 3-Azido-L-alanine HCl | (S)-2-Amino-3-azidopropanoic acid hydrochloride | Click Chemistry Reagent jenabioscience.com |
| FMOC-3-azido-D-alanine | N-α-Fmoc-(R)-2-Amino-3-azidopropanoic acid | Click Chemistry Reagent medchemexpress.com |
Beyond azide-based click chemistry, 3-aminoalanine can be functionalized with fluorescent dyes or spin labels to create probes for various biophysical studies. For instance, a three-component, one-pot bioconjugation strategy has been developed using a mercaptobenzaldehyde-based linker that selectively reacts with primary amines, such as the one present in 3-aminoalanine. nih.gov This method allows for the attachment of fluorophores like azido-methoxycoumarin. nih.gov
Furthermore, the development of small, genetically encodable tetrazine-bearing non-canonical amino acids has enabled ultra-fast bioorthogonal spin-labeling for distance measurements in mammalian cells. nih.gov This technique allows for the site-specific incorporation of a spin label into a protein, which can then be used to study protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. nih.gov
Development of 3-Aminoalanine-Based Scaffolds for Drug Discovery Research
The structural framework of 3-aminoalanine and its derivatives can serve as a scaffold for the development of novel therapeutic agents. By systematically modifying the scaffold, libraries of compounds can be generated and screened for biological activity.
For example, a scaffold hopping strategy led to the discovery of novel 3-aminopyrazole (B16455) inhibitors of MK-2, a key enzyme in inflammatory pathways. nih.gov Similarly, (S)-3-aminopyrrolidine has been explored as a scaffold for the discovery of dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy. nih.gov The incorporation of 2,3-diaminopropionic acid (a synonym for 3-aminoalanine) into cationic amphipathic peptides has been shown to create pH-sensitive vectors for effective gene silencing with low toxicity. ebi.ac.uk These peptides can form complexes with nucleic acids, protect them from degradation, and facilitate their uptake into cells. ebi.ac.uk
Synthesis of Polymerizable Monomers and Material Precursors
The reactivity of the amino groups in 3-aminoalanine also lends itself to the synthesis of novel polymers and materials. Chemoenzymatic polymerization has been used to synthesize polypeptides containing nylon units, creating bioplastics with tunable thermal properties. rsc.org For example, a copolymer containing nylon 4 and alanine has shown potential as a biodegradable and environmentally friendly material. rsc.org
In another example, a new monomer, 3-(N-pyrimidin-2-yl-N(-4-acetylaminobenzenesulfonyl)amino-1-propene, was synthesized from sulfadiazine. researchgate.net While this monomer was reluctant to homopolymerize, it could be copolymerized with maleimide (B117702) to form a new polymer. researchgate.net
Stereocontrolled Functionalization of Alanine, 3-amino-, hydrobromide Side Chains
The ability to control the stereochemistry of the side chain of 3-aminoalanine is crucial for developing compounds with specific biological activities. Stereocontrolled synthesis methods allow for the precise arrangement of atoms in three-dimensional space, which is often critical for molecular recognition and biological function.
A notable example is the stereocontrolled synthesis of 3-(trans-2-aminocyclopropyl)alanine, a key component of the natural product belactosin A. nih.gov This synthesis utilized an asymmetric alkylation of a glycine (B1666218) enolate in the presence of a chiral phase-transfer catalyst to control the configuration at the C2 position. nih.gov
More recently, a catalytic, stereocontrolled 1,3-nitrogen migration has been developed to access chiral α-amino acids. nih.govdicp.ac.cn This method involves the intramolecular C(sp³)–H amination of an azanyl ester, which proceeds through a cyclic transition state to ensure high stereocontrol. nih.govdicp.ac.cn This technique has a broad scope and can be applied to the late-stage functionalization of complex molecules, including drugs and natural products. nih.govdicp.ac.cn
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of amino acids. For 3-amino-L-alanine, these calculations provide insights into its molecular orbitals and how it might behave in chemical reactions.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial descriptor of molecular stability and reactivity. irjweb.comwuxiapptec.com
A smaller Egap suggests that a molecule can be more easily excited, indicating higher reactivity. irjweb.comnih.gov Conversely, a large Egap implies greater stability and lower chemical reactivity. irjweb.com This principle is widely used to explain the relative bioactivities of different molecules. researchgate.net For instance, in drug design, compounds with smaller HOMO-LUMO gaps are often associated with higher bioactivity. researchgate.net
Various chemical descriptors can be derived from HOMO and LUMO energies to quantify reactivity: researchgate.net
Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large Egap, while soft molecules have a small Egap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reaction.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | Measure of electron-attracting ability. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to electronic change; related to stability. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |
This table outlines key chemical descriptors derived from HOMO and LUMO energies, providing a framework for assessing the reactivity of molecules like 3-amino-L-alanine.
Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structures of different conformers. nih.gov Techniques like DFT can accurately compute vibrational frequencies (infrared spectra) and rotational constants (microwave spectra). nih.gov
For flexible molecules like amino acids, this computational approach is part of a larger strategy: first, a broad conformational search identifies potential low-energy structures. Then, more accurate calculations refine the energies of these conformers. Finally, detailed spectroscopic parameters are computed for the most stable conformers. nih.gov This process has been successfully applied to various amino acids, showing excellent agreement between predicted and experimentally measured spectra. nih.gov This confirms the presence of specific conformers and their relative populations in a sample. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net This is particularly useful for studying the conformational flexibility of amino acids and the profound influence of the solvent environment. nih.gov
The structure and stability of an amino acid are heavily influenced by its immediate solvent environment, a phenomenon known as microsolvation. Even a few water molecules can significantly alter an amino acid's conformation by forming intermolecular hydrogen bonds that compete with the intramolecular hydrogen bonds present in the gas phase. osti.govresearchgate.net
For protonated amino acids like L-alanine, the first few water molecules preferentially solvate the protonated amine group. osti.gov As more water molecules are added, they begin to interact with the carboxyl group as well and form water-water hydrogen bonds, eventually completing the first solvation shell. osti.gov MD simulations, often combined with quantum mechanics in QM/MM methods, can model these effects explicitly, showing how the solvent stabilizes certain conformations over others. researchgate.netnih.gov For example, extended structures that are unstable in a vacuum can become favored in an aqueous solution. researchgate.net
Computational alanine (B10760859) scanning is a powerful technique used to identify key amino acid residues ("hot spots") responsible for the strength of a protein-ligand interaction. nih.gov The method involves computationally mutating a specific residue to alanine and calculating the resulting change in binding free energy (ΔΔG). researchgate.net A significant loss in binding affinity upon mutation indicates that the original residue played a crucial role in the interaction. nih.gov
This approach combines MD simulations with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the energy contributions of individual residues. researchgate.net An important component of this calculation is the entropic contribution, which can be determined from the fluctuations of residue-ligand interaction energies observed during the MD simulation. nih.gov These calculations provide quantitative insights that are invaluable for understanding drug resistance and guiding rational drug design. nih.gov While not specific to 3-aminoalanine, this technique could be adapted to study its role when incorporated into peptides.
In Silico Modeling of Amino Acid Interactions with Biological Targets
In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule, such as an amino acid or a drug, interacts with a biological target like a protein or nucleic acid. nih.gov These models complement experimental approaches and are a cornerstone of modern drug discovery and systems biology. nih.gov
Molecular docking, a key in silico method, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the identification of key interactions, such as hydrogen bonds, that stabilize the complex. nih.gov Following docking, MD simulations can be used to assess the stability of the predicted binding pose and refine the interaction energies. nih.gov
For amino acids like 3-aminoalanine, which contains an additional amino group, these modeling techniques can be used to understand how it might interact with specific targets. ebi.ac.uk For example, its pH-responsive charge characteristics could be modeled to predict how peptides containing this residue might interact with cell membranes or nucleic acids, potentially facilitating gene delivery. ebi.ac.uk DFT calculations can further refine these models by providing highly accurate binding energies for the interactions between the ligand and key amino acid residues in the target's active site. nih.gov
Compound Names
| Systematic Name | Common/Other Names |
|---|---|
| Alanine, 3-amino-, hydrobromide | 3-Amino-L-alanine hydrobromide |
| (2S)-2,3-Diaminopropanoic acid | 3-Amino-L-alanine; β-Aminoalanine; L-2,3-Diaminopropionic acid (DAP) |
| Alanine | L-Alanine |
| Phenylalanine | Phe |
| Tyrosine | Tyr |
Mechanistic Insights from Computational Reaction Pathways
Computational and theoretical chemistry have provided significant insights into the potential reaction pathways of 3-amino-alanine (B10759962) (β-alanine). These studies, primarily focusing on the parent molecule, offer a foundational understanding of its reactivity, which can be extrapolated to its hydrobromide salt. The protonation state of the amino group, a key feature of the hydrobromide salt, is a critical determinant in many of these computationally modeled reactions.
One of the most extensively studied reaction pathways is the enzymatic hydrolysis of N-carbamyl-β-alanine to β-alanine, catalyzed by β-alanine synthase (βAS), a dizinc (B1255464) metalloenzyme. acs.orgnih.govacs.org This reaction is of significant interest for the industrial production of β-amino acids. acs.orgnih.gov Computational studies, employing sophisticated methods such as combined quantum mechanical and molecular mechanical (QM/MM) molecular dynamics and ONIOM QM/QM' calculations, have elucidated a multi-step mechanism for this conversion. acs.orgnih.gov
The reaction proceeds through four principal steps:
Nucleophilic Attack: A hydroxide (B78521) ion, coordinated to the zinc center in the enzyme's active site, attacks the carbonyl carbon of N-carbamyl-β-alanine. acs.org
C-N Bond Cleavage: The tetrahedral intermediate then undergoes C-N bond cleavage, resulting in the formation of β-alanine and carbamate (B1207046). acs.org
Carbamate Decomposition: The carbamate intermediate subsequently decomposes into carbon dioxide and ammonia. acs.org
Computational models have been crucial in determining the protonation states of key amino acid residues in the enzyme's active site, such as histidine, and their role in catalysis. acs.orgnih.gov For instance, calculations have predicted that neutral histidine residues are essential for efficient catalysis. acs.orgnih.gov
Table 1: Calculated Energy Barriers for the β-Alanine Synthase Catalyzed Reaction
| Reaction Step | Calculated Overall Reaction Barrier (kcal/mol) | Methodology | Reference |
|---|---|---|---|
| N-carbamyl-β-alanine hydrolysis | 16.5 | QM/MM, ONIOM QM/QM' | nih.gov |
Another area of computational investigation has been the gas-phase reaction of β-alanine with hydroxyl (OH) radicals. rsc.org These studies, using density functional theory (DFT), model the hydrogen abstraction from different positions on the β-alanine molecule. rsc.org The calculations have shown that the hydrogen abstraction occurs preferentially from the CH2 group adjacent to the amino group. rsc.org Such studies provide fundamental data on the intrinsic reactivity of the molecule, which is essential for understanding its atmospheric chemistry and degradation pathways.
The presence of the hydrobromide in "this compound" would significantly influence these reaction pathways. The protonation of the amino group would render it non-nucleophilic, thus inhibiting reactions that require a free amino group. Conversely, the increased acidity could catalyze other reactions, such as esterification or other acid-catalyzed processes. The zwitterionic nature of β-alanine under physiological conditions is a key aspect of its reactivity, and the hydrobromide salt essentially locks the molecule in its cationic form.
Table 2: Computationally Studied Reaction Parameters for β-alanine + OH Reaction
| Parameter | Value | Temperature Range (K) | Computational Method | Reference |
|---|---|---|---|---|
| Rate Constant (k250–400) | 2.36 × 10-12 exp(340/T) cm3 mol-1 s-1 | 250–400 | BHandHLYP/6-311G(d,p) with CCSD(T) single point | rsc.org |
| Rate Constant (k290–310) | 1.296 × 10-12 exp(743/T) cm3 mol-1 s-1 | 290–310 | BHandHLYP/6-311G(d,p) with CCSD(T) single point | rsc.org |
Applications in Mechanistic Biological and Biochemical Research
Substrate and Inhibitor Studies in Enzyme Mechanisms (In Vitro)
3-Amino-alanine (B10759962) and its derivatives can act as either substrates or inhibitors for various enzymes, making them useful for elucidating enzyme mechanisms in vitro. For instance, inhibitors of alanine (B10760859) aminotransferase (ALAT), such as Cyclo and Cl-Ala, have been shown to abolish the production of L-alanine in lung cancer cells. nih.gov This inhibition leads to a shift in cellular metabolism, promoting mitochondrial respiration and impairing malignant growth. nih.gov Specifically, treatment with these inhibitors leads to increased turnover of L-glutamine, suggesting it becomes the primary fuel for mitochondrial metabolism in the absence of alanine production. nih.gov
Furthermore, the inhibition of ALAT by these compounds has been linked to the activation of stress-activated protein kinase pathways, such as p38 MAP kinase, and the downregulation of cell cycle proteins like Cdc25a and Cdk4, ultimately leading to reduced cancer cell growth. nih.gov In a different context, studies on brain cortex homogenates have shown that while alanine itself does not significantly alter glycolysis, it can prevent the inhibitory effects of phenylalanine on pyruvate (B1213749) kinase activity. nih.gov This suggests a competitive interaction between alanine and phenylalanine at the enzyme's active site, highlighting the role of alanine in modulating glycolytic flux. nih.gov
Investigation of Amino Acid Metabolism Pathways (In Vitro/In Silico)
The study of amino acid metabolism is crucial for understanding cellular function in both healthy and diseased states. In vitro and in silico models are powerful tools for these investigations. For example, the intake of D-alanine has been shown to increase its plasma and urine concentrations in a dose-dependent manner in healthy individuals. nih.gov This type of study helps to understand the pharmacokinetics of amino acid analogues.
In silico methods, such as molecular docking and dynamics simulations, are used to predict and analyze the interactions between small molecules and proteins. For instance, the mutation of specific amino acid residues, like Gly133 in the NS2B/NS3 protease of the Dengue virus, can be studied using alanine substitution to understand its effect on proteolytic activity. nih.gov Computational approaches like Density Functional Theory (DFT) can further elucidate the binding energies and interaction sites of potential drug candidates with amino acid residues in an enzyme's active site. nih.gov
The release of amino acids during digestion can be studied in vitro to assess the nutritional quality of food proteins. For example, the digestion of amaranth (B1665344) and cañihua proteins has been shown to release a variety of amino acids, with hydrophobic amino acids being the most abundant. nih.gov
Use as a Component in Designed Peptides for Structure-Function Studies
The incorporation of non-standard amino acids like 3-amino-alanine into peptides allows researchers to probe the relationship between peptide structure and function. The introduction of dehydroamino acids, which can be derived from serine, can distort the three-dimensional structure of a peptide, enabling the creation of novel folds and functionalities. nih.gov These modified peptides, or "foldamers," can be used to construct artificial enzymes ("artzymes") with tailored catalytic activities. nih.gov
The synthesis of peptides containing these building blocks can be challenging. For example, the presence of (E)-dehydrophenylalanine can lead to a mixture of isomers that are difficult to separate. nih.gov The chemical synthesis of peptides often involves protecting groups and coupling agents to ensure the correct sequence and stereochemistry. nih.gov Halogenated amino acids, found in some marine organisms, are another class of non-standard residues that can be incorporated into peptides. mdpi.com The presence of bromine on tryptophan residues, for instance, can protect peptides from proteolytic degradation without being critical for their antimicrobial activity. mdpi.com
Development of Isotopic Tracers for Research Imaging (e.g., PET tracers for bacterial infection)
Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify metabolic processes in vivo. autm.net Radiolabeled amino acids are particularly useful for imaging cancer and bacterial infections due to the altered metabolism in these conditions. autm.netnih.gov
Derivatives of alanine have been developed as PET tracers for detecting bacterial infections. autm.netnih.gov For example, D-[¹⁸F]FAla-d₃, a deuterium (B1214612) and fluorine-18 (B77423) labeled D-alanine, is specifically taken up by bacterial cells, allowing for the differentiation between infection and sterile inflammation. autm.net The development of these tracers faces challenges such as host metabolism of the tracer, which can lead to background signals. nih.gov For instance, D-[3-¹¹C]-alanine can be metabolized by mammalian D-amino acid oxidase (DAAO) to pyruvate. nih.gov To overcome this, analogues like D-[¹⁸F]-CF₃-ala have been developed, which are poor substrates for DAAO and show robust incorporation into bacterial peptidoglycan. core.ac.uk
The synthesis of these radiotracers often involves nucleophilic substitution reactions to introduce the positron-emitting isotope, such as ¹⁸F, onto a precursor molecule. nih.govcore.ac.uk The resulting radiolabeled amino acids can then be used in preclinical and clinical imaging studies to assess their diagnostic potential. nih.govnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Dosimetry Research
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique used to detect and quantify paramagnetic species, such as free radicals. Alanine has become a standard material for dosimetry, the measurement of absorbed doses of ionizing radiation. nih.govnist.govnist.gov When exposed to radiation, stable free radicals are formed in alanine, and the concentration of these radicals, which is proportional to the absorbed dose, can be measured by EPR. nist.goviaea.org
The alanine-EPR dosimetry system is recognized by international standards organizations for its accuracy and stability. nih.gov The EPR signal from irradiated alanine is highly reproducible, allowing for precise dose determination. nist.gov However, variations in the EPR spectrometer's sensitivity can introduce errors. To mitigate this, a reference sample, such as a ruby crystal, can be used to normalize the signal. nist.gov
Research in this area focuses on improving the sensitivity and accuracy of alanine dosimetry, particularly for low-dose measurements. researchgate.net The EPR spectrum of irradiated alanine is complex, consisting of contributions from at least three different radical species. nih.gov Understanding the properties of these different radicals, such as their thermal stability and microwave power saturation characteristics, is important for refining dosimetry protocols. nih.gov
Interactive Data Table: Applications of Alanine and its Derivatives in Research
| Research Area | Compound/Technique | Application | Key Findings |
| Enzyme Mechanisms | Alanine Aminotransferase Inhibitors | Inhibition of cancer cell growth | Promotes mitochondrial metabolism and activates stress signaling pathways. nih.gov |
| Amino Acid Metabolism | D-alanine intake study | Understanding pharmacokinetics | Increased plasma and urine D-alanine levels in a dose-dependent manner. nih.gov |
| Peptide Structure-Function | Peptides with dehydroalanine | Construction of foldamers and artzymes | Incorporation of non-standard amino acids allows for novel peptide structures and functions. nih.gov |
| PET Imaging | ¹⁸F-labeled D-alanine analogues | Detection of bacterial infections | Allows for specific imaging of bacteria with low background signal. autm.netnih.govcore.ac.uk |
| Dosimetry | Alanine-EPR Spectroscopy | Measurement of absorbed radiation dose | Provides a stable and accurate method for high-dose dosimetry. nih.govnist.govnist.gov |
Advanced Analytical Methodologies for Research Characterization
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including "Alanine, 3-amino-, hydrobromide". goums.ac.ir Given that most amino acids, including this one, lack a strong chromophore, their detection often requires derivatization or the use of specialized detectors. shimadzu.com The development of a robust HPLC method involves careful consideration of the stationary phase, mobile phase composition, and detection strategy to achieve optimal separation and sensitivity.
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode of separation for amino acids. goums.ac.ir Due to the polar nature of "this compound," careful selection of the column and mobile phase is necessary to achieve adequate retention and resolution. A typical RP-HPLC system for the analysis of a derivatized form of this compound would utilize a C18 column.
A hypothetical gradient elution program for the analysis of derivatized "this compound" is presented below. This program uses two solvents: an aqueous buffer (Solvent A) and an organic modifier like acetonitrile (B52724) (Solvent B).
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
| This table represents a generalized gradient elution profile for RP-HPLC analysis of derivatized amino acids and would require optimization for the specific analysis of Alanine (B10760859), 3-amino-, hydrobromide. |
Since "this compound" contains a chiral center, distinguishing between its enantiomers (D- and L-forms) is critical, particularly in biological and pharmaceutical research. Direct analysis of enantiomers is possible using chiral stationary phases (CSPs) in HPLC. sigmaaldrich.comu-szeged.hu Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These phases are compatible with a range of aqueous and organic mobile phases, making them suitable for polar and ionic compounds. sigmaaldrich.com
Alternatively, indirect methods involve derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com Regardless of the method, the goal is to achieve baseline separation of the enantiomers to accurately determine the enantiomeric purity. The elution order of enantiomers can be consistent, for instance, with the L-isomer often eluting before the D-isomer on certain types of chiral columns. tandfonline.com
To enhance the detectability of "this compound" by UV or fluorescence detectors, pre-column derivatization is a widely adopted strategy. goums.ac.irshimadzu.com This involves reacting the amino groups of the analyte with a labeling reagent to form a derivative with strong chromophoric or fluorophoric properties.
Common derivatizing reagents for amino acids include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid, 3-MPA) to form highly fluorescent isoindole derivatives. goums.ac.irresearchgate.net This method is popular due to its speed and the stability of the resulting products. goums.ac.ir
9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to yield stable, fluorescent derivatives. shimadzu.comnih.gov
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent): Used for the quantitative determination of amino acids, with the derivatives detectable by UV-Vis at around 340 nm. nih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Forms highly stable, fluorescent adducts with both primary and secondary amines in a single step. waters.com
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the type of detector available. Automated pre-column derivatization systems can improve reproducibility and sample throughput. shimadzu.comresearchgate.net
| Derivatization Reagent | Functional Group Targeted | Detection Method | Key Advantages |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Fast reaction, high sensitivity goums.ac.irresearchgate.net |
| 9-fluorenylmethyl chloroformate (FMOC) | Primary and secondary amines | Fluorescence | Stable derivatives shimadzu.comnih.gov |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Primary amines | UV-Vis (340 nm) | Quantitative, good resolution of diastereomers nih.gov |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Fluorescence | Forms highly stable adducts waters.com |
| This table summarizes common pre-column derivatization reagents applicable to the analysis of this compound. |
Peak shape and resolution in reversed-phase HPLC can be significantly influenced by the addition of peak modifiers to the mobile phase. For basic compounds like "this compound," peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This makes it invaluable for the analysis of "this compound," as it can provide unequivocal identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, even in complex matrices. nih.gov
LC-MS is particularly useful for:
Confirming Identity: Providing an accurate mass measurement of the parent ion.
Quantitative Analysis: Achieving very low limits of detection (LOD) and quantification (LLOQ), often in the picomole to femtomole range. scielo.org.zanih.gov
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions, offering structural insights. scielo.org.za
Isomer Differentiation: While mass spectrometry alone cannot typically distinguish between isomers, when coupled with a suitable chromatographic separation (like chiral chromatography), LC-MS can identify and quantify specific isomers and enantiomers. nih.govscielo.org.za
For "this compound," an LC-MS method would likely involve a reversed-phase or hydrophilic interaction chromatography (HILIC) separation followed by electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]+.
Spectrophotometric Methods for Reaction Monitoring and Product Detection
Spectrophotometric methods, while generally less specific than chromatography, can be useful for the rapid monitoring of reactions and for the quantitative determination of amino acids in certain contexts. researchgate.net The reaction of primary amino groups with ninhydrin (B49086) to produce a colored product (Ruhemann's purple), which absorbs light at around 570 nm, is a classic example. butterworth-labs.co.ukekb.eg
This method could be adapted to monitor the synthesis of "this compound" or to quantify it in a sample, provided there are no other interfering ninhydrin-positive substances present. butterworth-labs.co.uk However, for complex mixtures, the lack of selectivity is a significant drawback. google.com Other reagents, such as 7-chloro-4,6-dinitrobenzofuroxane, have also been used for the spectrophotometric determination of amino acids. google.com
| Method | Principle | Wavelength (nm) | Application |
| Ninhydrin Assay | Reaction with primary amines to form a colored product. | ~570 | Quantitative determination of total primary amino acids. butterworth-labs.co.ukekb.eg |
| UV Absorbance | Intrinsic absorbance of the carboxyl group. | ~200-210 | Limited use due to low sensitivity and selectivity. shimadzu.com |
| This table outlines spectrophotometric methods potentially applicable to "this compound". |
Impurity Profiling and Quantification in Research Samples
Ensuring the purity of "this compound" is critical for the validity of research findings. Impurity profiling involves the identification and quantification of all extraneous compounds in a sample. researchgate.net The nature of impurities can depend heavily on the synthetic route or source of the amino acid. researchgate.net
Potential impurities could include:
Starting materials and reagents from the synthesis.
By-products of the chemical reactions.
Other amino acids if the synthesis is not highly specific. researchgate.net
Enantiomeric impurities (the incorrect D- or L-form). nih.gov
Degradation products.
Chromatographic methods, particularly HPLC and LC-MS, are the primary tools for impurity profiling due to their high resolving power and sensitivity. nih.govresearchgate.net Capillary electrophoresis (CE) has also been shown to be an effective technique for characterizing the impurity profile of amino acids, often after derivatization with reagents like FMOC. nih.gov A comprehensive impurity profile would detail the identity and quantity of each impurity, typically expressed as a percentage relative to the main compound.
Future Research Directions and Emerging Paradigms
Integration of 3-Aminoalanine Hydrobromide into Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures through non-covalent interactions, presents a fertile ground for exploring the properties of 3-aminoalanine hydrobromide. The presence of both an alpha- and a beta-amino group, along with a carboxylic acid function, provides multiple points for hydrogen bonding and electrostatic interactions. This multifunctionality is a key attribute for designing complex, self-assembling systems. asianpubs.org
Future research could focus on designing short peptides incorporating 3-aminoalanine. asianpubs.orgnih.gov These peptides could be engineered to form specific secondary structures, such as helices or sheets, stabilized by the additional hydrogen bonding opportunities provided by the 3-amino group. nih.gov The hydrobromide salt form could also play a crucial role in directing the assembly process through ionic interactions. The design of such "supramolecular amino acids" can provide a general strategy for programming the folding of peptides into desired conformations. rsc.org The resulting supramolecular architectures, such as nanofibers or hydrogels, could find applications in materials science and biomedicine. nih.gov
Table 1: Potential Supramolecular Assemblies with 3-Aminoalanine Hydrobromide
| Assembly Type | Potential Driving Force | Possible Application |
| Peptide Nanofibers | Hydrogen bonding, Ionic interactions | Tissue engineering scaffolds, Drug delivery |
| Hydrogels | Entanglement of self-assembled fibrils | 3D cell culture, Bioprinting |
| Crystalline Materials | Specific packing directed by multiple interaction sites | Nonlinear optics, Ferroelectric materials |
This table presents hypothetical applications based on the principles of supramolecular chemistry and the known properties of similar self-assembling peptide systems.
Applications in Asymmetric Catalysis and Ligand Design
The development of chiral catalysts and ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. Amino acids are well-established as valuable chiral building blocks for the synthesis of chiral ligands. nih.gov The unique structure of 3-aminoalanine, with its two stereogenic centers (if a specific stereoisomer is used), makes it an attractive candidate for the design of novel chiral ligands.
Future research could explore the synthesis of various derivatives of 3-aminoalanine hydrobromide to create bidentate or tridentate ligands for transition metal catalysis. The two amino groups and the carboxylate group can be strategically modified to coordinate with metal centers, creating a specific chiral environment around the catalytic site. mdpi.com This could lead to the development of highly efficient and selective catalysts for a range of asymmetric transformations, such as hydrogenations, C-C bond formations, and aminations. rsc.org The development of such catalytic systems would provide straightforward access to valuable unnatural amino acids and other chiral molecules. mdpi.comcas.cn
Table 2: Potential Catalytic Applications of 3-Aminoalanine-Derived Ligands
| Asymmetric Reaction | Metal Catalyst | Potential Advantage of 3-Aminoalanine Ligand |
| Hydrogenation | Rhodium, Ruthenium | Enhanced stereocontrol due to multiple chiral centers |
| Aldol Reaction | Zinc, Copper | Tunable electronic and steric properties |
| Michael Addition | Nickel, Palladium | Formation of bifunctional catalysts with hydrogen bonding capabilities |
This table outlines potential applications in asymmetric catalysis, drawing parallels from existing amino acid-based ligand systems.
Exploration in Prebiotic Chemistry and Origins of Life Research
Understanding the chemical origins of life is one of the most fundamental scientific quests. A key question is how the specific set of 20 proteinogenic amino acids was selected. scripps.edu While the Strecker synthesis is a well-known prebiotic route to amino acids, biology utilizes the transamination of α-ketoacids. nih.gov Research into prebiotic chemistry explores plausible pathways for the formation of life's building blocks under early Earth conditions. The study of non-proteinogenic amino acids, such as 3-aminoalanine, can provide insights into the chemical landscape from which life emerged.
Future investigations could examine the prebiotic synthesis of 3-aminoalanine and its stability under simulated early Earth conditions. Its presence, or the potential for its formation from simpler precursors like glyoxylate, could have influenced the development of early metabolic pathways. nih.govmdpi.com The presence of a diamino acid might have offered unique reactivity or stability to early peptides. nih.gov Models of the origin of life, such as "Metabolism-First" or "RNA World," could be refined by considering the potential roles of such non-canonical amino acids. nih.govescholarship.org The exploration of how such molecules could have been incorporated into early informational polymers or catalytic peptides could shed light on the transition from prebiotic chemistry to biology. mdpi.comnih.gov
Development of Novel Research Tools and Methodologies
The advancement of scientific knowledge is intrinsically linked to the development of new tools and analytical methods. While 3-aminoalanine hydrobromide is not currently a standard research tool, its unique properties could be harnessed for the development of novel methodologies.
For instance, its distinct structure could be utilized in the development of specific biosensors for the detection of diamino compounds or for studying the activity of enzymes that process such molecules. researchgate.netnih.govnih.gov Furthermore, advanced analytical techniques, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), could be optimized for the sensitive and accurate quantification of 3-aminoalanine and its metabolites in complex biological or environmental samples. nih.govnih.govgoogle.com The development of such methods would be crucial for studying its potential roles in biological systems or its fate in prebiotic experiments. The availability of standardized analytical methods is a prerequisite for quantitative studies in any field. lcms.czcerealsgrains.org
Table 3: Potential Research Tools and Methodologies Involving 3-Aminoalanine
| Tool/Methodology | Principle | Potential Research Application |
| Biosensor | Enzyme-based recognition or molecularly imprinted polymers | Detection of diamino acids in biological fluids or prebiotic simulations |
| UHPLC-MS Method | High-resolution separation and mass detection | Quantifying metabolic pathways involving 3-aminoalanine |
| Chiral Stationary Phase | 3-Aminoalanine derivative immobilized on a solid support | Separation of enantiomers of other chiral compounds |
| Molecular Probe | Fluorescently labeled 3-aminoalanine derivative | Studying peptide-membrane interactions or enzyme kinetics |
This table illustrates hypothetical research tools and methodologies that could be developed based on the chemical properties of 3-aminoalanine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
